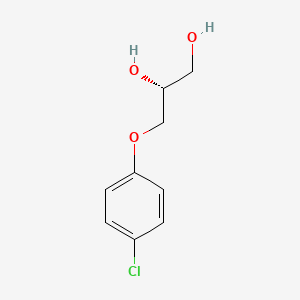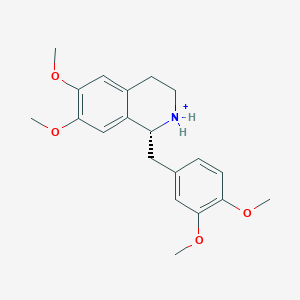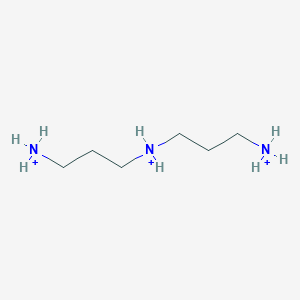![molecular formula C13H12O8 B1231058 (2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid CAS No. 53755-04-7](/img/structure/B1231058.png)
(2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caffeoylmalic acid, also known as caffeoylmalate or (S)-phaselic acid, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Caffeoylmalic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, caffeoylmalic acid is primarily located in the cytoplasm. Outside of the human body, caffeoylmalic acid can be found in a number of food items such as green bean, common bean, yellow wax bean, and radish. This makes caffeoylmalic acid a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Pharmacological Potency and Biochemical Properties
Chlorogenic acid (CGA), chemically similar to the compound , is recognized for its array of pharmacological properties, including antioxidant, antimicrobial, anti-inflammatory, and hepatoprotective activities. This polyphenol, mainly found in vegetables and fruits, holds significant promise due to its diverse therapeutic potentials (Maalik et al., 2016).
Chemical Synthesis and Transformation
Chemical research has explored the direct asymmetric hydrogenation of related compounds, offering a method to synthesize common intermediates for various inhibitors, showcasing its potential in pharmaceutical synthesis (Zhu et al., 2010). Additionally, studies on cyclic anhydrides reveal the possibility of ring-opening reactions leading to the formation of acetyl-carboxylic acids, indicating a pathway for chemical transformations in synthetic processes (Suzuki & Harada, 2006).
Nematicidal and Anti-inflammatory Activities
Investigations on Cordia latifolia, containing compounds structurally akin to (2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid, demonstrated notable nematicidal activities against Meloidogyne incognita, highlighting its potential in agricultural pest management. Furthermore, certain compounds derived from this species exhibited stronger activity than others, suggesting a specificity in its biological activity (Begum et al., 2011). Additionally, compounds isolated from the tender leaves of Eucommia ulmoides Oliv., with structural similarities, showed anti-inflammatory activities, suggesting a therapeutic potential in managing inflammatory conditions (Ren et al., 2021).
Propriétés
Numéro CAS |
53755-04-7 |
|---|---|
Nom du produit |
(2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid |
Formule moléculaire |
C13H12O8 |
Poids moléculaire |
296.23 g/mol |
Nom IUPAC |
(2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid |
InChI |
InChI=1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)/b4-2+/t10-/m0/s1 |
Clé InChI |
PMKQSEYPLQIEAY-DUXPYHPUSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/C(=O)OC(CC(=O)O)C(=O)O)O)O |
SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O |
Synonymes |
caffeoylmalic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



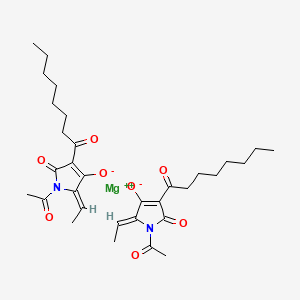
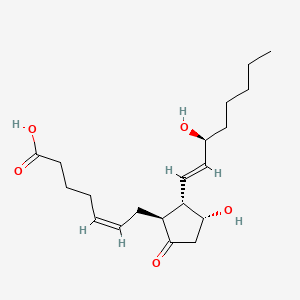
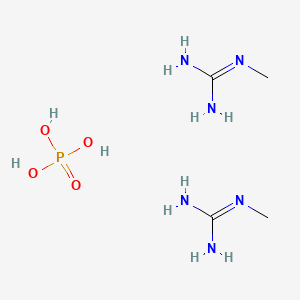
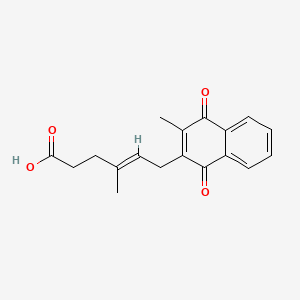
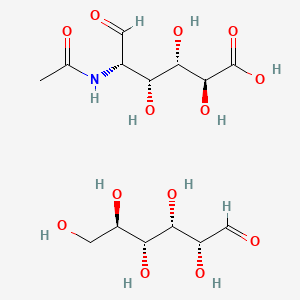
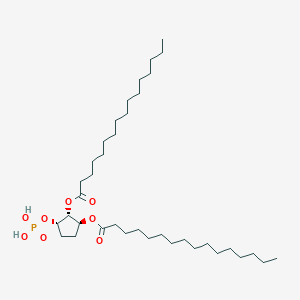
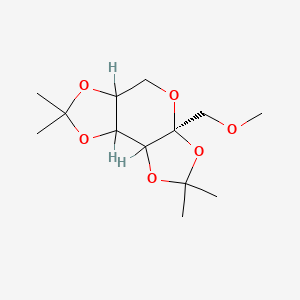
![N-[(4-fluorophenyl)methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide](/img/structure/B1230987.png)
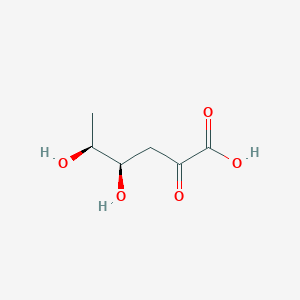
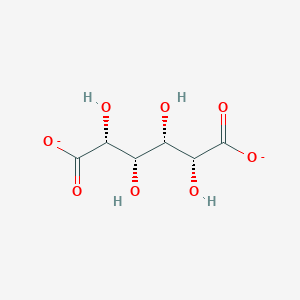
![[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B1230993.png)
